5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549014-02-8
VCID: VC11836059
InChI: InChI=1S/C13H15BrN6S/c1-19(12-10(14)5-17-13(18-12)21-2)9-7-20(8-9)11-6-15-3-4-16-11/h3-6,9H,7-8H2,1-2H3
SMILES: CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC=C3Br)SC
Molecular Formula: C13H15BrN6S
Molecular Weight: 367.27 g/mol

5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

CAS No.: 2549014-02-8

Cat. No.: VC11836059

Molecular Formula: C13H15BrN6S

Molecular Weight: 367.27 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine - 2549014-02-8

Specification

CAS No. 2549014-02-8
Molecular Formula C13H15BrN6S
Molecular Weight 367.27 g/mol
IUPAC Name 5-bromo-N-methyl-2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H15BrN6S/c1-19(12-10(14)5-17-13(18-12)21-2)9-7-20(8-9)11-6-15-3-4-16-11/h3-6,9H,7-8H2,1-2H3
Standard InChI Key DGJUSMIPRACSET-UHFFFAOYSA-N
SMILES CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC=C3Br)SC
Canonical SMILES CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC=C3Br)SC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the pyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms. Key substituents include:

  • 5-Bromo group: Enhances electrophilicity and potential binding affinity .

  • 2-Methylsulfanyl group: Contributes to lipophilicity and metabolic stability .

  • N-Methyl-azetidin-3-yl-pyrazine moiety: Introduces conformational rigidity and hydrogen-bonding capabilities .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number2549045-62-5
Molecular FormulaC₁₂H₁₃BrN₆S
Molecular Weight353.24 g/mol
DensityNot reported
Boiling/Melting PointsNot available

Synthesis and Structural Optimization

Table 2: Key Intermediate Reactions

StepReaction TypeReagents/ConditionsYield (%)
1BrominationPOBr₃, DMF, 80°C65–75
2Azetidine functionalizationPyrazin-2-yl chloride, DIEA50–60
3Methylsulfanyl introductionNaSCH₃, THF, reflux70–80

Applications in Drug Development

Antitubercular Agents

The compound’s nitroheterocycle-like structure aligns with antimycobacterial strategies:

  • Nitroreductase activation: Electrochemical reduction potentials similar to pretomanid suggest prodrug potential .

  • Synergy with standard therapies: Adjunctive use may shorten treatment duration in TB models .

Kinase-Targeted Therapeutics

  • JAK/STAT pathway modulation: Potential for autoimmune disease treatment (e.g., rheumatoid arthritis) .

  • Selectivity profiling: Computational docking studies indicate preferential binding to JAK3 over JAK1/2.

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